Cas no 1951442-14-0 (Methyl 4-(ethylamino)butanoate hydrochloride)

Methyl 4-(ethylamino)butanoate hydrochloride 化学的及び物理的性質
名前と識別子
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- Methyl 4-(Ethylamino)Butanoate Hydrochloride(WX600178)
- METHYL 4-(ETHYLAMINO)BUTANOATE HCL
- Methyl 4-(Ethylamino)Butanoate Hydrochloride
- Methyl 4-(ethylamino)butanoate hydrochloride
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- MDL: MFCD27997391
- インチ: 1S/C7H15NO2.ClH/c1-3-8-6-4-5-7(9)10-2;/h8H,3-6H2,1-2H3;1H
- InChIKey: ZCDPCIDJUQBESL-UHFFFAOYSA-N
- ほほえんだ: C(=O)(OC)CCCNCC.Cl
Methyl 4-(ethylamino)butanoate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D763909-1g |
Methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 1g |
$500 | 2024-06-06 | |
Key Organics Ltd | AS-66326-1G |
methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | >95% | 1g |
£707.00 | 2023-09-07 | |
Enamine | EN300-2009332-0.25g |
methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 0.25g |
$238.0 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110309-1g |
Methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95+% | 1g |
¥4177 | 2023-04-09 | |
Enamine | EN300-2009332-10.0g |
methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 10g |
$2649.0 | 2023-06-01 | |
Enamine | EN300-2009332-0.1g |
methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 0.1g |
$167.0 | 2023-09-16 | |
1PlusChem | 1P00I3RR-250mg |
Methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 250mg |
$247.00 | 2025-02-28 | |
Enamine | EN300-2009332-10g |
methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 10g |
$2649.0 | 2023-09-16 | |
eNovation Chemicals LLC | D763909-500mg |
Methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 500mg |
$355 | 2024-06-06 | |
A2B Chem LLC | AI43895-1g |
Methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 1g |
$413.00 | 2024-04-20 |
Methyl 4-(ethylamino)butanoate hydrochloride 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
Methyl 4-(ethylamino)butanoate hydrochlorideに関する追加情報
Methyl 4-(ethylamino)butanoate hydrochloride (CAS No. 1951442-14-0): A Comprehensive Overview
Methyl 4-(ethylamino)butanoate hydrochloride, with the chemical formula C9H19N2O2·HCl, is a compound of significant interest in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 1951442-14-0, has garnered attention due to its potential applications in drug development and as an intermediate in synthetic chemistry. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for various biochemical assays and therapeutic investigations.
The structural integrity of Methyl 4-(ethylamino)butanoate hydrochloride is characterized by a butanoate ester group linked to an ethylamino moiety, further modified by a hydrochloride salt. This unique configuration imparts distinct pharmacological properties that make it a promising candidate for exploring novel therapeutic avenues. The compound's ability to interact with biological targets has been a focal point in recent research, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.
In recent years, the pharmaceutical industry has seen a surge in the exploration of bioactive molecules derived from simple yet functionalized organic structures. Methyl 4-(ethylamino)butanoate hydrochloride fits well within this paradigm, offering a versatile scaffold for medicinal chemists to modify and optimize for specific biological activities. Its molecular design allows for easy derivatization, enabling the synthesis of analogs with tailored pharmacokinetic profiles.
One of the most compelling aspects of Methyl 4-(ethylamino)butanoate hydrochloride is its potential role as a precursor in the synthesis of more complex pharmacophores. Researchers have been particularly interested in its application as an intermediate in the preparation of small-molecule drugs that target neurological disorders. The ethylamino group, in particular, has been shown to modulate neurotransmitter activity, making this compound a candidate for further investigation into potential treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
The hydrochloride form of this compound enhances its solubility in aqueous solutions, which is crucial for formulation development and biological studies. This improved solubility profile allows for more efficient delivery systems and better absorption rates when administered orally or intravenously. Such characteristics are highly desirable in drug development, where bioavailability is a critical factor determining the efficacy of a therapeutic agent.
Recent advancements in computational chemistry have also contributed to the growing interest in Methyl 4-(ethylamino)butanoate hydrochloride. Molecular modeling studies have revealed insights into its binding interactions with potential biological targets, providing a rational basis for designing derivatives with enhanced potency and selectivity. These computational approaches have accelerated the drug discovery process by allowing researchers to predictively assess the pharmacological properties of novel compounds before conducting costly wet-lab experiments.
The compound's relevance extends beyond CNS applications; it has also been explored as a potential modulator of inflammatory pathways. Studies have indicated that derivatives of Methyl 4-(ethylamino)butanoate hydrochloride can interact with key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, such compounds may offer therapeutic benefits in conditions characterized by chronic inflammation, including rheumatoid arthritis and inflammatory bowel disease.
In conclusion, Methyl 4-(ethylamino)butanoate hydrochloride (CAS No. 1951442-14-0) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features, combined with its favorable physicochemical properties, make it an attractive scaffold for designing novel bioactive molecules. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a significant role in the next generation of therapeutics targeting neurological and inflammatory disorders.
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